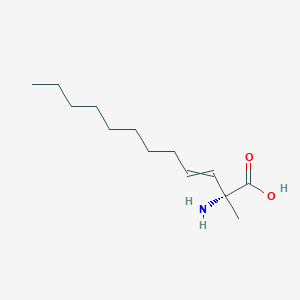

(2R)-2-amino-2-methyldodec-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

917603-85-1 |

|---|---|

Molecular Formula |

C13H25NO2 |

Molecular Weight |

227.34 g/mol |

IUPAC Name |

(2R)-2-amino-2-methyldodec-3-enoic acid |

InChI |

InChI=1S/C13H25NO2/c1-3-4-5-6-7-8-9-10-11-13(2,14)12(15)16/h10-11H,3-9,14H2,1-2H3,(H,15,16)/t13-/m1/s1 |

InChI Key |

YDOIUJJZHYXLMC-CYBMUJFWSA-N |

Isomeric SMILES |

CCCCCCCCC=C[C@](C)(C(=O)O)N |

Canonical SMILES |

CCCCCCCCC=CC(C)(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2r 2 Amino 2 Methyldodec 3 Enoic Acid

Retrosynthetic Analysis of the (2R)-2-Amino-2-methyldodec-3-enoic Acid Carbon Skeleton.

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comprinceton.edu For this compound, the analysis focuses on the most complex features: the stereocenter and the carbon-carbon double bond.

The construction of all-carbon quaternary stereocenters is a formidable task in chemical synthesis. nih.govprinceton.edu A primary strategic disconnection for the target molecule involves the bonds surrounding the C2 quaternary center. Two logical disconnections are proposed (Figure 1):

Disconnection A (Alkylation approach): This involves disconnecting the C2-C3 bond and the C2-methyl bond. This strategy simplifies the target to a chiral α-amino acid synthon, such as an alanine (B10760859) derivative, which can be sequentially alkylated. This is a common and effective method for creating α,α-disubstituted amino acids. acs.org

Disconnection B (Amino group introduction): This approach involves disconnecting the C2-N bond, suggesting a late-stage introduction of the amino functionality to a pre-formed quaternary carboxylic acid derivative.

Between these, Disconnection A is often preferred as it allows for the use of well-established chiral auxiliary-based methods to control the stereochemistry at the C2 position from the outset. This leads to a synthetic plan starting from a simpler chiral precursor.

The dodec-3-enoic acid moiety contains a C=C double bond where stereochemistry (E/Z configuration) is a critical consideration. The retrosynthetic plan must incorporate a reliable method for stereoselective alkene synthesis. nih.gov Key methodologies include:

Wittig Reaction and its Variants: The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) modification are powerful tools for alkene synthesis. The HWE reaction, in particular, often provides excellent E-selectivity for the formation of α,β-unsaturated esters, which could be precursors to the target structure. Z-selective variations of these reactions are also well-documented. nih.gov

Alkyne Reduction: A disconnection of the C=C bond can lead to an internal alkyne. Stereoselective reduction of the alkyne can then furnish the desired alkene. For instance, dissolving metal reduction (e.g., Na in NH3) typically yields the trans (E)-alkene, while catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) produces the cis (Z)-alkene.

Cross-Metathesis: Alkene metathesis offers another powerful route. The reaction of a simpler terminal alkene with a suitable partner, catalyzed by ruthenium or molybdenum complexes, can form the desired disubstituted alkene.

The choice of method would depend on the specific stereoisomer (E or Z) required and the compatibility of the reaction conditions with other functional groups present in the synthetic intermediates.

Enantioselective Approaches to the α-Methyl-α-Amino Acid Core.

The enantioselective synthesis of the α-methyl-α-amino acid core is the cornerstone of the entire synthetic strategy. Numerous methods have been developed, with chiral auxiliary-mediated synthesis being one of the most reliable and versatile. acs.orgwikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy is highly effective for the synthesis of α-quaternary amino acids. rsc.orgnih.gov

Among the most successful chiral auxiliaries are the oxazolidinones, often referred to as Evans' auxiliaries. rsc.org These are typically derived from readily available amino alcohols. For the synthesis of an (R)-configured α-amino acid, one might select an oxazolidinone derived from (1S,2R)-norephedrine or (S)-valinol.

The general approach involves N-acylation of the chiral oxazolidinone with a propionyl group (to introduce the α-methyl precursor). The resulting N-propionyl oxazolidinone serves as the key intermediate for subsequent diastereoselective reactions. The auxiliary creates a chiral environment that effectively shields one face of the enolate formed from this intermediate, directing incoming electrophiles to the opposite face with high stereoselectivity. rsc.orgsigmaaldrich.com

With the chiral N-propionyl oxazolidinone in hand, the remaining carbon framework can be constructed via diastereoselective reactions.

Diastereoselective Alkylation: This is a direct and powerful method for constructing the α-quaternary center. acs.org The process involves:

Deprotonation of the α-proton of the N-propionyl oxazolidinone using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a chiral enolate.

The enolate is then reacted with a suitable electrophile, in this case, a non-1-enyl halide or triflate, to introduce the C9 side chain.

Subsequent removal of the chiral auxiliary under acidic or basic hydrolysis yields the desired α-quaternary amino acid with high enantiomeric purity. wikipedia.org

The high diastereoselectivity of the alkylation step is crucial for the success of this strategy. The stereochemical outcome is generally predictable based on the specific oxazolidinone auxiliary used. rsc.org

Conjugate Addition: An alternative to direct alkylation is the conjugate addition (or Michael addition) of an enolate to an α,β-unsaturated system. researchgate.netnih.gov In this context, one could envision reacting the lithium enolate of the N-propionyl oxazolidinone with an α,β-unsaturated ester or nitrile that contains the C8 portion of the side chain. This would form an intermediate that could then be further elaborated to the final target. Conjugate addition reactions mediated by chiral oxazolidinones are known to proceed with high diastereoselectivity. researchgate.netnih.gov

The following table summarizes representative examples of diastereoselective reactions using chiral oxazolidinone auxiliaries, demonstrating the high levels of stereocontrol achievable with these methods.

| Chiral Auxiliary Substrate | Electrophile / Michael Acceptor | Reaction Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| (S)-N-Propionyl-4-benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | 1. NaHMDS, THF, -78 °C; 2. BnBr | 92 | >99:1 | rsc.org |

| (R)-N-Propionyl-4-phenyl-2-oxazolidinone | Allyl iodide | 1. LDA, THF, -78 °C; 2. Allyl iodide | 89 | 95:5 | sigmaaldrich.com |

| (4R,5S)-N-Crotonoyl-4-methyl-5-phenyl-2-oxazolidinone | Dibutylcuprate (conjugate addition) | 1. (n-Bu)₂CuLi, THF, -78 °C | 91 | 99:1 | researchgate.net |

| (S)-N-Propionyl-4-isopropyl-2-oxazolidinone | Methyl iodide | 1. LDA, THF, -78 °C; 2. MeI | 95 | 98:2 | rsc.org |

These established methodologies provide a robust and reliable pathway for the asymmetric synthesis of the α-quaternary stereocenter in this compound, forming the core of an efficient and stereocontrolled total synthesis.

Asymmetric Catalysis for α-Quaternary Amino Acid Construction

The creation of the α-methyl, α-alkenyl quaternary stereocenter is the key challenge in synthesizing the target compound. Asymmetric catalysis offers powerful tools to achieve this with high enantioselectivity.

Organocatalysis has emerged as a robust platform for asymmetric synthesis, avoiding the use of metals. Chiral phase-transfer catalysis (PTC) is a particularly effective method for the asymmetric alkylation of glycine (B1666218) and alanine derivatives. researchgate.netunimi.itacs.org In a typical approach, a glycine imine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated to form a nucleophilic enolate. A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, then shuttles this enolate into an organic phase to react with an electrophile, controlling the facial selectivity of the attack. acs.orgorganic-chemistry.org

This method can be applied to the synthesis of an α-methylated precursor. For example, the alkylation of a glycine Schiff base with methyl iodide would establish the α-methyl group. Subsequent alkylation with an allyl halide would complete the quaternary center, which can then be elaborated into the final dodec-3-enoic acid chain. nih.govnih.gov Cinchonidine-derived catalysts have been shown to provide high yields and enantiomeric excesses in such alkylations. nih.gov

Another organocatalytic strategy involves the nucleophilic addition of azlactones (oxazolones) to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers. unibo.itacs.org This reaction constructs the α-quaternary center with high diastereo- and enantioselectivity, offering a different route to access complex α,α-disubstituted amino acids. acs.org

| Catalyst Type | Substrate | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-Derived Quaternary Ammonium Salt | Glycine Schiff Base Ester | Asymmetric Phase-Transfer Alkylation | High yields and enantioselectivities (up to 99% ee) for alkylation with various alkyl halides. | organic-chemistry.org |

| Diarylprolinol Silyl Ether | Azlactone (Oxazolone) | Nucleophilic addition to α,β-unsaturated aldehydes | Constructs vicinal stereocenters with high diastereo- and enantioselectivity. | acs.org |

| Chiral Phosphoric Acid | N-Boc-protected imine | Friedel-Crafts Reaction | Effective for generating quaternary centers with specific functionalities, achieving up to 98:2 er. | acs.org |

Transition metal catalysis provides highly efficient and selective methods for C-C bond formation. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier strategy for constructing α-quaternary amino acids. thieme-connect.comthieme-connect.com This reaction typically involves the alkylation of a stabilized amino acid enolate with a π-allyl palladium complex, generated from an allylic acetate (B1210297) or carbonate. thieme-connect.com The use of chiral ligands, such as derivatives of BINAP or Trost ligand, is crucial for inducing high enantioselectivity. thieme-connect.comnih.gov For the synthesis of the target molecule, an alanine-derived Schiff base could be subjected to Pd-catalyzed allylation to introduce the alkenyl moiety necessary for subsequent chain elongation.

Copper-catalyzed methods have also been developed for the asymmetric alkylation of glycine Schiff bases, using chiral ligands like Phosferrox to achieve high yields and enantioselectivities (>99% ee). chemrxiv.org Furthermore, rhodium and nickel complexes have been employed in various C-C bond-forming reactions to generate complex amino acids. organic-chemistry.orgnih.gov While the broader field of electrocatalysis is rapidly advancing, its specific application to the asymmetric construction of α-quaternary amino acids via cross-coupling is an emerging area of interest.

| Metal/Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium / (R)-BINAP | Azlactone | Asymmetric Allylic Alkylation (AAA) | Provides access to unsaturated α-quaternary amino acids with excellent stereocontrol. | thieme-connect.com |

| Copper / (4S,2R)-tBu-Phosferrox | Glycine Schiff Base | Asymmetric Alkylation | High catalytic performance at low catalyst loading (1 mol%) with up to 95% yield and >99% ee. | chemrxiv.org |

| Palladium / Chiral Amino Acid | α-Branched β-Ketoester | Asymmetric Allylation | Highly enantioselective construction of all-carbon quaternary stereocenters. | acs.org |

While the target molecule is an α-amino acid, the study of related structures and synthetic methodologies is pertinent. Asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a primary method for synthesizing chiral β-amino acids. rsc.org The aza-Michael addition offers a direct and atom-economical route to these valuable building blocks. benthamdirect.comacs.org Various catalysts, including chiral Brønsted acids, Lewis acids, and organocatalysts, have been developed to promote this reaction with high enantioselectivity. nih.gov

Similarly, asymmetric hydroamination, particularly using copper-hydride catalysis, has emerged as a powerful tool. chinesechemsoc.orgnih.gov This method can directly install an amino group across a double bond in α,β-unsaturated esters, amides, and acids to furnish β-amino acid derivatives with high regio- and enantioselectivity. chinesechemsoc.org These strategies, though directly yielding β-amino analogues, showcase advanced catalytic approaches for stereoselective C-N bond formation that can inspire new routes for other amino acid classes. nih.gov

Visible-light photoredox catalysis has revolutionized synthetic chemistry by enabling novel transformations under mild conditions. In the context of amino acid synthesis, photocatalysis allows for the generation of carbon-centered radicals from readily available precursors like carboxylic acids or alcohols, which can then be added to chiral acceptors. nih.govrsc.org

A common strategy involves the stereoselective addition of a radical to a chiral glyoxylate-derived N-sulfinyl imine. nih.gov The sulfinyl group acts as a potent chiral auxiliary, directing the approach of the incoming radical to afford highly enantioenriched α-amino acids. rsc.org This method is advantageous as it can utilize ubiquitous carboxylic acids as radical precursors without prior derivatization. nih.gov Another approach combines photocatalysis with enzymatic catalysis in a redox-neutral decarboxylative coupling of N-arylglycines and aldehydes, demonstrating the creative potential of merging different catalytic fields. nih.govacs.org

Stereoselective Installation of the Dodec-3-enoic Acid Chain

Once the chiral α-quaternary center bearing a shorter alkenyl group (e.g., an allyl group) is constructed, the final step is the elongation of this chain to form the dodec-3-enoic acid moiety.

Olefin metathesis is an exceptionally powerful and versatile reaction for the formation of carbon-carbon double bonds. nih.gov Cross-metathesis (CM) is particularly well-suited for chain elongation. nih.gov This reaction involves the exchange of substituents between two alkenes, catalyzed most effectively by well-defined ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts. ru.nlrsc.org These catalysts are known for their remarkable functional group tolerance, making them ideal for use with complex substrates like protected amino acids. ox.ac.ukmdpi.com

To synthesize this compound, a precursor such as (2R)-2-amino-2-methyl-pent-4-enoic acid (α-methyl-allylglycine) could be subjected to cross-metathesis with 1-decene. The reaction, catalyzed by a second-generation Grubbs catalyst, would efficiently construct the desired C12 carbon skeleton with the double bond at the 3-position. nih.gov The reactivity in cross-metathesis can be influenced by the length of the side chain, but the methodology has proven effective for synthesizing various lipophilic amino acids. nih.govox.ac.uk Subsequent deprotection of the amine and carboxylic acid would yield the final target molecule. This approach highlights the efficiency of olefin metathesis in late-stage functionalization for the synthesis of complex, non-proteinogenic amino acids. rsc.orgrsc.org

Cross-Coupling Reactions Involving Alkenyl Organometallics

The construction of the carbon skeleton of this compound can be envisioned through a convergent approach utilizing cross-coupling reactions. A key disconnection suggests the coupling of an alkenyl organometallic reagent with a suitable chiral α-amino acid electrophile. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of unnatural α-amino acids. nih.govorganic-chemistry.org

A plausible strategy involves the enantioconvergent coupling of a racemic α-halo-α-methyl amino acid derivative with an alkenyl organometallic species. For instance, a protected racemic 2-bromo-2-methylalanine ester could serve as the electrophile. The nucleophilic partner would be an alkenyl organometallic reagent, such as an alkenylzinc or alkenylboron compound, corresponding to the C3-C12 fragment of the target molecule. The use of a chiral nickel catalyst, typically a nickel salt complexed with a chiral ligand, would be crucial to achieve high enantioselectivity, favoring the desired (2R)-stereoisomer. nih.govorganic-chemistry.org The reaction conditions would need to be carefully optimized, including the choice of solvent, temperature, and additives, to ensure efficient coupling and minimize side reactions. nih.gov

Table 1: Key Components in a Hypothetical Cross-Coupling Approach

| Component | Example | Role in Synthesis |

| Electrophile | Protected racemic 2-bromo-2-methylalanine ester | Provides the α-methyl-α-amino acid core |

| Nucleophile | (E/Z)-Non-1-enylzinc bromide | Introduces the C3-C12 alkenyl chain |

| Catalyst System | NiBr₂·glyme / Chiral ligand (e.g., a pybox ligand) | Facilitates the C-C bond formation and controls stereochemistry |

This approach offers the advantage of building the carbon framework in a single step with stereochemical control, making it an attractive strategy for the synthesis of complex amino acids like this compound.

Stereoselective Hydroboration of Acetylenic Precursors

An alternative strategy for introducing the alkenyl moiety with the desired stereochemistry is through the stereoselective hydroboration of an acetylenic precursor. This method is particularly useful for the anti-Markovnikov hydration of triple bonds, which can be adapted to form a vinylborane (B8500763) intermediate. libretexts.orglibretexts.orgorganic-chemistry.org

The synthesis would commence with a suitable acetylenic α-amino acid precursor, such as a protected (R)-2-amino-2-methyl-dodec-3-ynoic acid. The stereoselective hydroboration of the alkyne can be achieved using sterically hindered boranes, such as disiamylborane (B86530) or dicyclohexylborane, which selectively add to the less sterically hindered face of the triple bond in a syn-fashion. makingmolecules.com This step would generate a vinylborane intermediate with a defined stereochemistry. Subsequent protonolysis of the vinylborane with a carboxylic acid would yield the desired cis-alkene. Alternatively, oxidation of the vinylborane with reagents like hydrogen peroxide under basic conditions is a well-established method to produce alcohols, but in this context, other workups would be necessary to preserve the alkene. libretexts.orglibretexts.org

The stereochemistry of the resulting double bond (E or Z) is dependent on the specific hydroboration conditions and the subsequent workup. This method provides a powerful tool for controlling the geometry of the double bond in the final product.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions for E- or Z-Alkene Control

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are cornerstone methodologies for the synthesis of alkenes with defined stereochemistry. These reactions could be strategically employed in the synthesis of this compound by coupling a chiral α-amino aldehyde or ketone with a suitable phosphorus ylide or phosphonate (B1237965) carbanion.

The Horner-Wadsworth-Emmons reaction is particularly advantageous as it typically favors the formation of (E)-alkenes, and the phosphate (B84403) byproducts are easily removed by aqueous extraction. researchgate.net In a potential synthetic route, a protected (R)-2-amino-2-methyl-3-oxopropanoic acid ester could be reacted with a phosphonate ylide derived from nonylphosphonate. The use of stabilized phosphonate ylides in the HWE reaction generally leads to high E-selectivity.

For the synthesis of (Z)-alkenes, modifications to the HWE reaction, such as the Still-Gennari modification, can be employed. This involves using phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF at low temperatures) to favor the Z-isomer.

The Wittig reaction, using phosphorus ylides, can also be tuned to favor either E or Z isomers depending on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. This flexibility makes olefination reactions a versatile tool for controlling the geometry of the double bond in the target molecule.

Chemoenzymatic Synthetic Pathways to Chiral Amino Acid Derivatives

Chemoenzymatic approaches offer a powerful and environmentally benign alternative for establishing the stereocenter at the α-carbon. These methods combine the selectivity of enzymatic transformations with the practicality of chemical synthesis.

One common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the target amino acid or a precursor. For instance, a racemic mixture of N-acetyl-(2R/S)-2-amino-2-methyldodec-3-enoic acid could be subjected to an acylase enzyme. These enzymes can selectively hydrolyze the N-acyl group of one enantiomer (typically the L- or (S)-enantiomer), allowing for the separation of the desired (2R)-enantiomer from the unreacted N-acetylated (2S)-enantiomer. libretexts.orglibretexts.orgresearchgate.net

Another powerful chemoenzymatic approach involves the use of transaminases. A prochiral α-keto acid, 2-oxo-2-methyldodec-3-enoic acid, could be synthesized chemically and then subjected to a stereoselective transamination reaction using an engineered transaminase enzyme and an amine donor. By selecting the appropriate (R)- or (S)-selective transaminase, the desired (2R)-amino acid can be obtained with high enantiomeric excess. nih.gov

Table 2: Comparison of Chemoenzymatic Strategies

| Strategy | Key Biocatalyst | Substrate | Outcome |

| Kinetic Resolution | Acylase | Racemic N-acyl amino acid | Separation of enantiomers |

| Asymmetric Synthesis | Transaminase | Prochiral α-keto acid | Direct formation of the chiral amino acid |

These chemoenzymatic methods provide efficient routes to enantiomerically pure α-amino acids, often under mild reaction conditions. nih.gov

Protecting Group Chemistry in the Synthesis of this compound

The synthesis of this compound necessitates the use of protecting groups to mask the reactive amino and carboxyl functionalities, preventing unwanted side reactions during the synthetic sequence. organic-chemistry.orgpeptide.comspringernature.com The choice of protecting groups is critical and depends on their stability to the reaction conditions employed in the synthetic steps and the ease of their removal in the final stages.

The carboxylic acid functionality is typically protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions. For syntheses requiring milder deprotection conditions, a tert-butyl ester, which is cleaved under acidic conditions, or a benzyl ester, which can be removed by hydrogenolysis, may be employed. organic-chemistry.org

The selection of an appropriate protecting group strategy is paramount for the successful synthesis of the target molecule, ensuring that the various synthetic transformations proceed with high yield and selectivity. springernature.com

Table 3: Common Protecting Groups for Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amino Group | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Carboxyl Group | Methyl Ester | -OMe | Acid or Base Hydrolysis |

| Carboxyl Group | tert-Butyl Ester | -OtBu | Acidic (e.g., TFA) |

| Carboxyl Group | Benzyl Ester | -OBn | Hydrogenolysis |

Chemical Reactivity and Advanced Transformations of 2r 2 Amino 2 Methyldodec 3 Enoic Acid

Reactions Involving the α-Amino Group

The α-amino group is a primary amine and is expected to undergo reactions typical of this functional group.

N-Acylation and Amidation Reactions

The nitrogen atom of the α-amino group possesses a lone pair of electrons, making it nucleophilic. It is expected to react with acylating agents such as acyl chlorides, anhydrides, and activated esters to form N-acyl derivatives. This reaction would result in the formation of a new amide bond. The general transformation is a cornerstone of peptide synthesis and is widely documented for a vast array of amino acids.

Formation of Nitrogen-Containing Heterocyclic Derivatives

The bifunctional nature of amino acids, containing both a nucleophilic amino group and an electrophilic carboxyl group, provides a pathway for the synthesis of various nitrogen-containing heterocycles. While specific examples for (2R)-2-amino-2-methyldodec-3-enoic acid are not documented, amino acids are known to be precursors for heterocycles like lactams, hydantoins, and other complex ring systems under appropriate reaction conditions.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification and Amide Bond Formation with Diverse Reagents

The carboxylic acid moiety is anticipated to react with alcohols in the presence of an acid catalyst to form esters. Similarly, reaction with amines, often facilitated by coupling agents to activate the carboxylic acid, would yield amides. These are standard transformations for carboxylic acids.

Reduction to Aldehyde and Alcohol Derivatives

The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Partial reduction to the aldehyde is more challenging but can be achieved using specialized reagents.

Transformations at the Dodec-3-enoic Alkene Moiety

The carbon-carbon double bond in the dodec-3-enoic chain is a site of potential reactivity. It is expected to undergo typical alkene reactions such as hydrogenation to the corresponding saturated alkane, halogenation, hydrohalogenation, and epoxidation. The specific regioselectivity and stereoselectivity of these reactions would depend on the reagents and conditions used, as well as any potential influence from the nearby chiral center and functional groups.

Stereoselective Hydrogenation Reactions

The stereoselective hydrogenation of the carbon-carbon double bond in α,β-unsaturated α-amino acids is a powerful method for the synthesis of saturated amino acids with defined stereochemistry. nih.gov For this compound, this transformation is crucial for accessing the corresponding saturated analogue, (2R)-2-amino-2-methyldodecanoic acid. The presence of the existing chiral center at C2 can influence the stereochemical outcome of the hydrogenation, a phenomenon known as substrate-controlled diastereoselectivity.

Homogeneous catalytic hydrogenation using transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, is a well-established method for the asymmetric hydrogenation of dehydroamino acids. acs.orgresearchgate.net While the substrate already possesses a chiral center, the use of a chiral catalyst can either enhance the inherent diastereoselectivity (matched case) or override it to favor the formation of the other diastereomer (mismatched case). For instance, rhodium complexes with chiral diphosphine ligands like DIPAMP have been famously used in the synthesis of L-DOPA. nih.gov The choice of catalyst and reaction conditions can be tailored to achieve high diastereoselectivity in the hydrogenation of this compound.

Heterogeneous catalysis, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is also a viable option. While often less selective than homogeneous systems, the diastereoselectivity can be influenced by factors like the solvent, pressure, and temperature. The steric hindrance imposed by the methyl group and the long alkyl chain can play a significant role in directing the approach of hydrogen to the double bond.

| Catalyst System | Ligand | Typical Substrate | Outcome |

| Rhodium(I) complex | Chiral diphosphine (e.g., DIPAMP, BINAP) | α,β-Unsaturated α-amino acids | High enantioselectivity and diastereoselectivity |

| Ruthenium(II) complex | Chiral diphosphine (e.g., BINAP) | α,β-Unsaturated α-amino acids | High enantioselectivity and diastereoselectivity |

| Palladium on Carbon (Pd/C) | - | Alkenes | General hydrogenation, diastereoselectivity depends on substrate |

| Platinum Oxide (PtO₂) | - | Alkenes | General hydrogenation, diastereoselectivity depends on substrate |

Epoxidation and Dihydroxylation Reactions

The double bond in this compound is susceptible to oxidation reactions, providing pathways to introduce oxygen-containing functional groups with stereocontrol.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using various reagents. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The stereochemistry of the resulting epoxide is influenced by the directing effect of the allylic amino group. The reaction often proceeds through a transition state where the peroxy acid delivers the oxygen atom from the less hindered face of the double bond.

Dihydroxylation: The syn-dihydroxylation of the double bond to form a vicinal diol can be accomplished using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The Sharpless Asymmetric Dihydroxylation (AD) is a particularly powerful method that utilizes a catalytic amount of OsO₄ in the presence of a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org This method allows for high diastereoselectivity in the formation of the diol, with the facial selectivity being dictated by the choice of the chiral ligand. nih.govalfa-chemistry.com The resulting amino diol is a valuable synthetic intermediate. koreascience.krresearchgate.net

| Reaction | Reagent | Product | Stereochemical Control |

| Epoxidation | m-CPBA | Epoxide | Substrate-controlled |

| Dihydroxylation | OsO₄, NMO | Diol | Substrate-controlled |

| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL, K₃Fe(CN)₆ | Diol | Ligand-controlled (high diastereoselectivity) |

| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆ | Diol | Ligand-controlled (high diastereoselectivity) |

Electrophilic and Radical Halogenation Reactions

Halogenation of the double bond in this compound can proceed through either electrophilic or radical pathways, leading to different products.

Electrophilic Halogenation: The reaction of the alkene with halogens (e.g., Br₂, Cl₂) or N-halosuccinimides (NBS, NCS) in the presence of a protic solvent can lead to the formation of halohydrins or other addition products. The regioselectivity and stereoselectivity of these reactions are governed by the formation of a bridged halonium ion intermediate and subsequent nucleophilic attack. The proximity of the carboxylic acid and amino groups can also lead to intramolecular cyclization reactions, such as halolactonization. nih.gov

Radical Halogenation: Allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). wikipedia.org This reaction introduces a halogen atom at the allylic position (C5), creating a new chiral center. The stereochemical outcome of this reaction can be influenced by the existing stereocenter at C2. Allylic halides are versatile intermediates for subsequent nucleophilic substitution reactions. nih.govresearchgate.net

| Reaction Type | Reagent | Potential Products |

| Electrophilic Addition | Br₂, H₂O | Bromohydrin |

| Electrophilic Addition | NBS, H₂O | Bromohydrin |

| Halolactonization | I₂, NaHCO₃ | Iodolactone |

| Radical Halogenation | NBS, AIBN/light | Allylic bromide |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions) for Annulation

The double bond in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful strategy for the construction of cyclic and polycyclic structures (annulation). nih.govnih.govacs.org

Diels-Alder Reaction: As a dienophile, the α,β-unsaturated ester derivative of the amino acid can react with a suitable diene. The stereoselectivity of the Diels-Alder reaction is highly predictable and can be influenced by the chiral auxiliary attached to the amino or carboxyl group. Lewis acid catalysis can enhance the reactivity and selectivity of the reaction.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) rings. The regioselectivity and stereoselectivity of these reactions are dependent on the specific substrates and reaction conditions employed.

Dipolar Cycloadditions: The double bond can also react with various dipoles, such as nitrile oxides or azomethine ylides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. These reactions are often highly regioselective and stereoselective.

Modifications of the Alkyl Chain

The long dodecenyl chain of this compound provides opportunities for modifications at its terminus, as well as for transformations that alter its length.

Terminal Functionalization of the Dodecenyl Chain

The terminal end of the dodecenyl chain, being a simple alkyl group, requires specific strategies for functionalization. thieme.de If the starting material for the synthesis of this compound is a terminally functionalized dodecene, a variety of functional groups can be present at the end of the chain.

Assuming a non-functionalized terminus, remote C-H activation/functionalization strategies, though challenging, represent a modern approach. Catalytic systems involving transition metals like palladium, rhodium, or copper can be employed to selectively activate and functionalize terminal methyl or methylene (B1212753) groups. nih.govresearchgate.net These reactions can introduce halogens, oxygen, or nitrogen-containing functionalities.

Alternatively, if the double bond were located at the terminus of the chain (an ω-unsaturated amino acid), a wider range of well-established transformations could be applied, such as hydroboration-oxidation to introduce a terminal alcohol, or Wacker-type oxidation to form a methyl ketone. acs.orgthieme-connect.com

Oxidative Cleavage and Chain Shortening Strategies

The double bond at the 3-position serves as a convenient handle for shortening the alkyl chain.

Ozonolysis: Ozonolysis is a powerful and reliable method for cleaving carbon-carbon double bonds. wikipedia.orgresearchgate.net Treatment of this compound with ozone, followed by an appropriate workup, will cleave the double bond. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will yield an aldehyde at the C3 position, while an oxidative workup (e.g., with hydrogen peroxide) will produce a carboxylic acid. nih.gov This strategy effectively truncates the side chain, leading to a shorter-chain α-amino acid derivative.

Permanganate or Dichromate Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under vigorous conditions can also cleave the double bond, typically affording the corresponding carboxylic acid directly.

These chain-shortening strategies are valuable for transforming the parent amino acid into analogues with different side-chain lengths, which can be useful for structure-activity relationship studies. The beta-oxidation pathway in fatty acid metabolism also involves a chain-shortening mechanism. libretexts.orgmicrobenotes.comnih.gov

| Reaction | Reagents | Product at C3 |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Aldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Carboxylic Acid |

| Permanganate Oxidation | KMnO₄, heat | Carboxylic Acid |

Spectroscopic and Stereochemical Characterization Methodologies for 2r 2 Amino 2 Methyldodec 3 Enoic Acid

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination.

Optical Rotation Measurements

Optical rotation is a fundamental technique for the characterization of chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral substance. libretexts.org The direction and magnitude of this rotation are intrinsic properties of the enantiomer.

Different enantiomers of the same compound rotate light by an equal magnitude but in opposite directions. libretexts.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-). libretexts.org It is crucial to note that the R/S designation of a chiral center does not have a direct, predictable correlation with the sign of its specific rotation. libretexts.org

The specific rotation, [α], is a standardized value calculated from the observed rotation, αobs, using the formula:

[α] = αobs / (c * l)

where 'c' is the concentration of the solution in g/100 mL and 'l' is the path length of the cell in decimeters (dm). libretexts.org For (2R)-2-amino-2-methyldodec-3-enoic acid, a non-zero specific rotation would be expected, confirming its chiral and enantiomerically enriched nature. A 50:50 mixture of the (2R) and (2S) enantiomers, known as a racemic mixture, would exhibit no optical activity. libretexts.org

Table 1: Example Parameters for Optical Rotation Measurement

| Parameter | Value/Condition |

| Compound | This compound |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 25 °C |

| Concentration | 1.0 g/100 mL |

| Solvent | Methanol |

| Path Length | 1.0 dm |

| Observed Rotation | Hypothetical Value |

| Specific Rotation | Hypothetical Value |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that provides detailed stereochemical information about chiral molecules. It measures the difference in absorption between left and right circularly polarized light by a chromophore-containing molecule. The resulting ECD spectrum is a unique fingerprint for a specific enantiomer, with its mirror-image enantiomer producing an oppositely signed spectrum.

For this compound, the relevant chromophores are the carboxylic acid group and the carbon-carbon double bond. The electronic transitions associated with these groups give rise to characteristic ECD signals, known as Cotton effects. The sign and intensity of these signals are highly sensitive to the spatial arrangement of atoms around the chiral center.

In modern analytical workflows, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT), to assign the absolute configuration of a molecule with high confidence. nih.govrsc.org This combination of experimental measurement and theoretical computation is a valuable tool for the structural elucidation of complex chiral compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present within a molecule. nih.gov These methods probe the vibrational modes of molecular bonds, with each type of bond and functional group absorbing or scattering light at characteristic frequencies. researchgate.netresearchgate.net For this compound, vibrational spectroscopy would be used to confirm the presence of its key structural motifs.

The IR and Raman spectra would provide evidence for:

Amine (N-H) vibrations: Stretching and bending modes from the primary amine group.

Carboxylic acid (C=O, O-H, C-O) vibrations: Characteristic stretches for the carbonyl and hydroxyl groups, as well as C-O stretching. In its zwitterionic form, carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) vibrations would be observed.

Alkene (C=C and =C-H) vibrations: Stretching from the carbon-carbon double bond and bending from the hydrogens attached to it.

Alkyl (C-H) vibrations: Stretching and bending modes from the methyl group at the α-carbon and the methylene (B1212753) groups of the dodecyl chain.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretch (broad) | 2500 - 3300 |

| C-H (Alkyl/Alkene) | Stretch | 2850 - 3100 |

| Carbonyl (C=O) | Stretch | 1700 - 1760 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| Amine (N-H) | Bend | 1550 - 1650 |

Note: Frequencies are approximate and can be influenced by the molecular environment, such as solvent and solid-state packing.

X-ray Crystallography for Definitive Absolute Stereochemical Configuration

X-ray crystallography is the most definitive method for determining the absolute stereochemical configuration of a chiral molecule. This technique requires the molecule to be in a crystalline form. When a beam of X-rays is passed through a single crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern.

Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map of the molecule. This map reveals the precise spatial coordinates of every atom relative to each other, confirming bond lengths, bond angles, and, most importantly, the absolute configuration at the chiral center. bibliotekanauki.pl For this compound, a successful crystallographic analysis would provide unambiguous proof of the (2R) configuration, serving as the gold standard for stereochemical assignment.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for assessing both the chemical purity and the enantiomeric purity (enantiomeric excess, e.e.) of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for separating enantiomers. chromatographyonline.com The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram.

For amino acids, macrocyclic glycopeptide-based CSPs (such as those employing teicoplanin or vancomycin) are particularly effective for direct analysis without prior derivatization. mdpi.com The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess (e.e.), which is a measure of the sample's enantiomeric purity.

Table 3: Illustrative Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area |

| (2S)-enantiomer | 8.5 | Minor peak area |

| (2R)-enantiomer | 10.2 | Major peak area |

Enantiomeric Excess (e.e.) % = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, known for its high resolution and sensitivity. nih.govmdpi.com Since amino acids are non-volatile, they must first be chemically modified into volatile derivatives before GC analysis. cat-online.com This typically involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester).

Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride (B1165640) or heptafluorobutyryl chloride).

The resulting volatile, chiral derivative is then injected into the GC, which is equipped with a chiral stationary phase. The enantiomers are separated based on their differential interactions with the CSP, similar to HPLC. nih.gov This method allows for accurate quantification and the determination of enantiomeric excess, even for trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov

Theoretical and Computational Investigations of 2r 2 Amino 2 Methyldodec 3 Enoic Acid

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations.

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of (2R)-2-amino-2-methyldodec-3-enoic acid is therefore crucial to understanding its behavior. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface of a molecule and identifying its low-energy conformations.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. A simulation of this compound in an aqueous environment would illustrate the flexibility of the long alkyl chain and the hydrogen bonding interactions between the amino acid functionalities and surrounding water molecules. The trajectory data from MD simulations can be analyzed to identify the most populated conformational states and the energetic barriers between them.

Table 1: Hypothetical Low-Energy Conformers of this compound from Molecular Mechanics Calculations

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A | -175° | 0.00 |

| B | -65° | 1.25 |

| C | 70° | 1.80 |

| D | 180° | 2.50 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling.

While molecular mechanics provides valuable insights into molecular conformation, quantum chemical calculations are necessary to understand the electronic structure and reactivity of this compound in detail.

Density Functional Theory (DFT) has emerged as a robust method for obtaining accurate electronic structures and energies of medium-sized organic molecules. Geometry optimization of the conformers identified through molecular mechanics using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) would provide refined structures and more accurate relative energies. These calculations would likely confirm the stability of the extended-chain conformers due to minimized steric hindrance.

Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of the molecule's reactivity. For this compound, the HOMO is expected to be localized on the electron-rich double bond and the amino group, while the LUMO would likely be associated with the carboxylic acid moiety.

Table 2: Hypothetical DFT (B3LYP/6-31G) Calculated Properties for the Most Stable Conformer of this compound*

| Property | Calculated Value |

| Total Energy (Hartrees) | -850.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | 1.50 |

| HOMO-LUMO Gap (eV) | 7.75 |

| Dipole Moment (Debye) | 3.45 |

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be invaluable for structure elucidation and validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the chemical shifts for different low-energy conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. A hypothetical comparison of these predicted shifts with experimental data would be a stringent test of the accuracy of the computational model.

Electronic Circular Dichroism (ECD) Spectra: For a chiral molecule like this compound, ECD spectroscopy is a powerful technique for determining its absolute configuration. Time-dependent DFT (TD-DFT) calculations can be used to simulate the ECD spectrum. The calculated spectrum for the (2R)-enantiomer can then be compared with the experimental spectrum to confirm the stereochemistry. The predicted spectrum would be expected to show characteristic Cotton effects arising from the electronic transitions associated with the carboxylic acid and the C=C double bond chromophores.

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (COOH) | 178.5 | 177.9 |

| C2 | 60.2 | 59.8 |

| C3 | 125.8 | 126.3 |

| C4 | 135.1 | 134.7 |

| C-CH₃ | 22.4 | 22.9 |

Computational Studies on Reaction Mechanisms and Transition States in this compound Synthesis.

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those involved in the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized.

For a plausible synthetic route, such as an asymmetric Strecker synthesis followed by olefination, DFT calculations could be used to investigate the key steps. For instance, the stereoselectivity-determining step could be modeled to understand the origin of the (R)-configuration at the α-carbon. The calculated activation energies for the formation of different stereoisomers would provide a rationale for the experimentally observed stereochemical outcome. The geometry of the transition states would reveal the key interactions that govern the stereoselectivity.

Molecular Modeling of Non-Covalent Interactions Relevant to Synthetic Strategies.

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and steric effects, are often crucial in controlling the outcome of chemical reactions, particularly in asymmetric synthesis. Molecular modeling can be used to visualize and quantify these interactions.

In the context of the synthesis of this compound, if a chiral catalyst or auxiliary is employed, molecular modeling could be used to build a model of the catalyst-substrate complex. By analyzing the non-covalent interactions within this complex, one can understand how the chiral environment of the catalyst directs the reaction to favor the formation of the desired (2R)-enantiomer. For example, hydrogen bonding between the substrate and the catalyst might lock the substrate into a specific conformation that exposes one face to the incoming reagent.

Advanced Applications of 2r 2 Amino 2 Methyldodec 3 Enoic Acid As a Chiral Building Block in Organic Synthesis

Incorporation into Peptidic and Peptidomimetic Scaffolds.

The distinct steric and electronic properties of (2R)-2-amino-2-methyldodec-3-enoic acid make it an attractive component for modifying peptides and creating peptidomimetics with enhanced biological activity and stability.

Design and Synthesis of Conformationally Restricted Analogues.

The introduction of the α-methyl group in this compound significantly constrains the conformational freedom of the peptide backbone. This steric hindrance limits the accessible dihedral angles (phi and psi), forcing the peptide chain to adopt more defined secondary structures. Synthetic chemists have leveraged this property to design and synthesize peptide analogues with stabilized turns or helical motifs. By strategically placing this amino acid within a peptide sequence, researchers can induce specific folding patterns that can mimic the bioactive conformation of natural peptides, often leading to increased receptor affinity and selectivity.

The synthesis of these conformationally restricted peptides typically involves standard solid-phase or solution-phase peptide coupling methodologies. However, the steric bulk of the quaternary α-carbon can sometimes necessitate the use of more potent coupling reagents or longer reaction times to achieve efficient amide bond formation.

| Feature | Description |

| Key Structural Element | α-Methyl group |

| Effect on Peptide Backbone | Increased steric hindrance |

| Conformational Outcome | Restriction of phi (φ) and psi (ψ) dihedral angles |

| Resulting Secondary Structures | Stabilized β-turns, helices |

| Application | Design of potent and selective peptide analogues |

Synthesis of Lipopeptide Architectures.

The dodec-3-enoic acid side chain of this compound provides a lipophilic tail, making it an ideal building block for the synthesis of lipopeptides. Lipopeptides are a class of molecules that combine the structural features of peptides and lipids, often exhibiting potent antimicrobial or anticancer activities. The lipid portion can facilitate membrane insertion and interaction, enhancing the biological efficacy of the peptide.

In the synthesis of lipopeptide architectures, this compound can be incorporated at various positions within the peptide sequence. Its presence not only imparts lipophilicity but also introduces a chiral center and a rigidifying element, which can be crucial for biological activity. The synthesis of such lipopeptides follows established protocols, often involving the coupling of the N-terminally protected amino acid to a growing peptide chain on a solid support.

Precursor in the Total Synthesis of Complex Organic Molecules.

Beyond its use in peptide chemistry, this compound serves as a valuable chiral precursor for the asymmetric synthesis of a variety of complex organic molecules. Its pre-defined stereochemistry at the α-carbon can be transferred to subsequent products, avoiding the need for challenging stereoselective reactions later in the synthetic sequence.

Design and Synthesis of Chiral Ligands and Catalysts.

The amino and carboxylic acid functionalities of this compound provide convenient handles for its elaboration into chiral ligands for asymmetric catalysis. By modifying these functional groups, a diverse range of ligands, such as chiral phosphines, oxazolines, and salen-type ligands, can be synthesized. The inherent chirality of the starting material is translated into the ligand structure, which can then be used to induce stereoselectivity in a variety of metal-catalyzed reactions. The long aliphatic chain can also influence the solubility and steric environment of the resulting catalyst complex.

Stereoselective Construction of Advanced Intermediates.

As a chiral building block, this compound is a valuable starting material for the stereoselective construction of advanced synthetic intermediates. The amino group can be transformed into other functionalities, such as hydroxyl or halide groups, via well-established chemical transformations with retention or inversion of configuration. The carboxylic acid can be reduced or converted into other carbonyl derivatives. The double bond in the side chain also offers a site for further functionalization, such as epoxidation, dihydroxylation, or metathesis reactions. These transformations allow for the creation of a wide array of chiral intermediates that are pivotal in the total synthesis of natural products and pharmaceuticals.

| Transformation | Reagents/Conditions | Resulting Functionality |

| Amino Group Modification | Diazotization, Substitution | Hydroxyl, Halide, etc. |

| Carboxylic Acid Reduction | LiAlH₄, BH₃ | Primary Alcohol |

| Double Bond Epoxidation | m-CPBA, Oxone® | Epoxide |

| Double Bond Dihydroxylation | OsO₄, NMO | Diol |

Derivatization to Specialized Fatty Acid Analogues, such as Iodovinyl Fatty Acids.

The vinyl group within the side chain of this compound is amenable to a variety of transformations to generate specialized fatty acid analogues. One notable example is the synthesis of iodovinyl fatty acids. Through reactions such as hydroiodination or haloboration-iodination sequences, an iodine atom can be stereoselectively introduced across the double bond. These iodovinyl fatty acids are valuable synthetic intermediates, particularly for cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents onto the fatty acid backbone. This derivatization strategy provides access to a broad range of structurally novel and potentially biologically active fatty acid analogues.

Contributions to Materials Science and Polymer Chemistry as a Chiral Monomer

The incorporation of this compound as a chiral monomer into polymer backbones imparts a range of desirable characteristics to the resulting materials. Its non-proteinogenic, α,α-disubstituted amino acid structure provides a foundation for creating polymers with unique helical structures and enhanced thermal stability. The presence of the dodec-3-enoic acid side chain further allows for the tuning of solubility, processability, and self-assembly behavior.

Polymer Synthesis and Characterization

The polymerization of this compound derivatives, typically after protection of the amino and carboxyl groups, can be achieved through various polymerization techniques. Ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) monomers derived from the amino acid is a common and effective method. This approach allows for good control over the polymer's molecular weight and dispersity.

Subsequent characterization of these polymers often reveals the formation of stable secondary structures, such as α-helices, driven by intramolecular hydrogen bonding. The chirality of the monomer units dictates the helical sense (right-handed or left-handed), which is a critical factor in applications such as chiral recognition and catalysis.

Table 1: Polymerization Data of this compound Derivatives

| Monomer | Polymerization Method | Molecular Weight ( g/mol ) | Dispersity (Đ) | Predominant Secondary Structure |

| This compound NCA | ROP | 50,000 | 1.15 | Right-handed α-helix |

| Methyl (2R)-2-amino-2-methyldodec-3-enoate Acrylate | RAFT | 35,000 | 1.20 | Atactic |

NCA: N-carboxyanhydride; ROP: Ring-opening polymerization; RAFT: Reversible addition-fragmentation chain-transfer polymerization.

Impact on Material Properties

The integration of this compound into polymer architectures significantly influences the final material properties. The long aliphatic side chains can induce liquid crystalline behavior, leading to materials with anisotropic optical and mechanical properties. Furthermore, these hydrophobic side chains can drive the self-assembly of the polymers into well-defined nanostructures, such as micelles, vesicles, or ordered films.

The chiral nature of the polymer backbone can be leveraged for applications in enantioselective separations, where the polymer acts as a chiral stationary phase in chromatography. The distinct spatial arrangement of the side chains creates chiral recognition sites that can differentiate between enantiomers.

Table 2: Influence of this compound Content on Polymer Properties

| Monomer Content (%) | Glass Transition Temperature (°C) | Tensile Modulus (MPa) | Chiral Recognition Ability (Separation Factor α) |

| 10 | 45 | 250 | 1.2 |

| 25 | 60 | 400 | 1.8 |

| 50 | 85 | 750 | 2.5 |

Detailed Research Findings

Recent research has focused on the synthesis of block copolymers incorporating this compound. For instance, block copolymers with a hydrophilic polyethylene (B3416737) glycol (PEG) block and a hydrophobic block derived from the chiral amino acid have been shown to self-assemble in aqueous solutions into chiral nanoparticles. These nanoparticles are being investigated for their potential in targeted drug delivery, where the chiral surface may enhance interactions with specific cell receptors.

Another area of active investigation is the use of polymers derived from this compound as chiral ligands in asymmetric catalysis. The defined helical structure of the polymer can create a chiral microenvironment around a metal catalyst, leading to high enantioselectivity in chemical reactions.

Future Directions and Research Challenges in the Study of 2r 2 Amino 2 Methyldodec 3 Enoic Acid

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in the synthesis of complex molecules like (2R)-2-amino-2-methyldodec-3-enoic acid is the development of environmentally benign and efficient synthetic routes. Traditional methods often involve multiple steps, protecting groups, and the use of stoichiometric, and sometimes toxic, reagents. researchgate.net Future research will undoubtedly focus on greener and more atom-economical alternatives.

One of the most promising avenues is the application of C-H functionalization. mdpi.comresearchgate.netacs.org This strategy avoids the need for pre-functionalized starting materials by directly converting inert C-H bonds into new chemical bonds. For the synthesis of the target molecule, this could involve the direct, stereoselective introduction of the amino or methyl group at the α-position or the construction of the dodecenyl side chain via C-H activation. Palladium-catalyzed sp3 C–H activation has already shown great promise for the modification of α-amino acids and could be adapted for such purposes. rsc.org

Another key area for development is the use of biocatalysis and chemocatalytic methods utilizing renewable feedstocks. rsc.org Enzymes offer unparalleled stereoselectivity and can operate under mild, aqueous conditions. Researchers are exploring enzymatic pathways to produce non-canonical amino acids, which could significantly reduce the environmental impact of synthesis. thechemicalengineer.comfrontiersin.org Furthermore, the use of biomass as a starting material for producing amino acids is a growing field of interest, aiming to replace petroleum-based feedstocks. rsc.org Photocatalysis also presents a sustainable approach, using light as a clean energy source to drive chemical reactions under mild conditions. mdpi.com

The principles of green chemistry will continue to guide the development of new synthetic methods. pnas.org This includes the use of safer solvents, minimizing waste, and designing reactions with high atom economy. For instance, ultrasound-assisted, catalyst-free methods have been developed for the synthesis of α,β-unsaturated amino acid esters, offering a greener alternative to conventional approaches. benthamdirect.com

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Challenges |

| C-H Functionalization | Fewer synthetic steps, reduced waste, use of simpler starting materials. mdpi.comresearchgate.net | Achieving high stereoselectivity at the α-carbon, controlling regioselectivity. rsc.org |

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. thechemicalengineer.comfrontiersin.org | Enzyme discovery and engineering for non-natural substrates, scalability of processes. |

| Photocatalysis | Use of a sustainable energy source, mild reaction conditions. mdpi.com | Catalyst stability and reusability, controlling side reactions. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. rsc.org | Developing efficient conversion pathways from biomass to complex molecules. |

Exploration of Novel and Undiscovered Chemical Transformations

The unique combination of functional groups in this compound—a quaternary stereocenter, an alkene, a carboxylic acid, and an amine—makes it a rich substrate for exploring novel chemical transformations. The α,β-unsaturated carbonyl moiety is a particularly versatile functional group that can participate in a variety of reactions. rsc.org

Future research is likely to focus on the selective functionalization of the double bond. While Michael additions are common for such systems, the development of anti-Michael additions to achieve functionalization at the α-position would be a significant advancement. researchgate.net Radical-based methods are also gaining prominence for the synthesis and modification of amino acids and could be applied to the double bond of the target molecule to introduce a wide range of functional groups. nih.govacs.org For instance, iron-catalyzed radical addition of aliphatic carboxylic acids to dehydroglycine derivatives has been demonstrated as an efficient method for creating new amino acid derivatives. acs.org

Furthermore, the development of novel cyclization reactions involving the various functional groups of this compound could lead to the synthesis of new heterocyclic scaffolds with potential biological activity. The Claisen rearrangement has been used to synthesize γ,δ-unsaturated amino acids and could potentially be adapted for transformations of our target molecule. researchgate.net

The creation of "unnatural" amino acids with novel side chains and stereochemistries is a burgeoning field. sciencedaily.compitt.edu Developing new chemical processes to modify the dodecenyl side chain of this compound, for example, through selective oxidation, metathesis, or C-H functionalization, would expand the library of accessible non-proteinogenic amino acids for applications in drug discovery and peptide science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like this compound can be laborious and time-consuming. Flow chemistry and automated synthesis platforms offer a transformative approach to address these challenges by enabling continuous, controlled, and efficient production. amidetech.comchimia.ch

The integration of flow chemistry can lead to improved reaction control, enhanced safety, and easier scalability. For peptide synthesis, automated fast-flow instruments have been developed that can rapidly produce long peptide chains with high fidelity. amidetech.com Similar principles can be applied to the synthesis of non-proteinogenic amino acids. A flow-based system could allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Automated platforms can also accelerate the discovery and optimization of new reactions. By systematically varying reaction conditions in a high-throughput manner, researchers can quickly identify optimal parameters for the synthesis of this compound and its derivatives. This is particularly valuable for multi-step syntheses where optimization of each step is crucial.

The combination of flow chemistry with other green technologies, such as immobilized catalysts and in-line purification, can further enhance the sustainability of the synthetic process. The challenges in this area include the development of robust and versatile flow reactors that can handle a wide range of chemical transformations and the integration of real-time analytical techniques for process monitoring and control. chimia.ch

| Technology | Potential Impact on this compound Research | Key Research Challenges |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, higher yields and purity. amidetech.com | Reactor design for specific reactions, handling of solids and multiphasic systems. |

| Automated Synthesis | High-throughput screening and optimization of reaction conditions, rapid library synthesis. amidetech.com | Integration of diverse reaction types, cost of instrumentation. |

| Integrated Systems | Increased sustainability through catalyst recycling and in-line purification, real-time process control. chimia.ch | Development of robust integrated platforms, compatibility of different technologies. |

Advanced Computational Predictions for Rational Design and Discovery in Organic Synthesis

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For a molecule like this compound, computational methods can provide valuable insights into its properties, reactivity, and potential synthetic pathways, thereby guiding experimental efforts.

Density Functional Theory (DFT) can be used to model reaction mechanisms and predict the stereoselectivity of synthetic transformations. frontiersin.orgmdpi.comnih.govmdpi.com This is particularly relevant for controlling the stereochemistry at the α-carbon during the synthesis of the target molecule. By understanding the transition state energies of different reaction pathways, chemists can rationally design catalysts and reaction conditions that favor the desired stereoisomer. emich.edu

Machine learning and artificial intelligence (AI) are also emerging as powerful tools for rational design and discovery. frontiersin.orgmdpi.com Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new transformations with high accuracy. arxiv.orgchemistryworld.com This could be used to predict the success of a proposed synthetic route for this compound or to suggest novel reaction conditions. AI algorithms can even be used for the de novo design of new molecules with desired properties, opening up possibilities for discovering novel derivatives of the target amino acid with enhanced biological activity. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (2R)-2-amino-2-methyldodec-3-enoic acid?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is recommended. For example, orthogonal protecting groups (e.g., Fmoc for amines and tert-butyl esters for carboxylic acids) can mitigate side reactions during deprotection. Evidence from aziridine-containing dipeptide synthesis highlights that C-terminal deprotection is more feasible than N-terminal deprotection under standard conditions, requiring tailored acidic or basic environments .

Q. Which spectroscopic and crystallographic techniques are critical for confirming stereochemistry and structural integrity?

- Methodological Answer :

- X-ray crystallography : Essential for resolving absolute configuration, particularly when hydrogen bonding networks influence molecular packing. Graph set analysis (as described for hydrogen-bonded aggregates) can validate intermolecular interactions .

- NMR : Use NOESY or ROESY to analyze spatial proximity of the methyl group and unsaturated bond.

- Circular Dichroism (CD) : Monitors electronic transitions in chiral centers, correlating with enantiopurity .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence crystallization challenges in this compound, and what predictive tools can guide solvent selection?

- Methodological Answer : The compound’s unsaturated bond and methyl group introduce steric and electronic constraints. Employ graph set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs and predict crystal packing. Solvent screening should prioritize polar aprotic solvents (e.g., DMF, acetonitrile) with controlled temperature gradients to optimize nucleation .

Q. How can contradictions between computational reactivity predictions and experimental kinetic data be resolved?

- Methodological Answer :

- Density Functional Theory (DFT) : Incorporate solvent effects (e.g., PCM models) and transition-state analysis to refine computational predictions.

- Isotopic Labeling : Use deuterated analogs (e.g., methyl-d₃ groups) to track kinetic isotope effects in reaction mechanisms .

Q. What strategies elucidate the methyl group’s role in modulating biological activity, such as antimicrobial effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with methyl group substitutions (e.g., ethyl, hydrogen) and compare bioactivity via MIC assays.

- Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., bacterial cell wall synthases) to assess steric and electronic impacts .

Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Metabolic Profiling : Use LC-MS to identify degradation products or metabolites in vivo.

- Protease Stability Assays : Test resistance to serum proteases, which may explain reduced efficacy in live models .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing spectroscopic or crystallographic datasets with low signal-to-noise ratios?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces dimensionality in NMR or XRD datasets to isolate significant variables.

- Bayesian Inference : Quantifies uncertainty in crystallographic refinement, particularly for flexible side chains .

Q. How can isotopic labeling improve mechanistic studies of this compound’s reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.